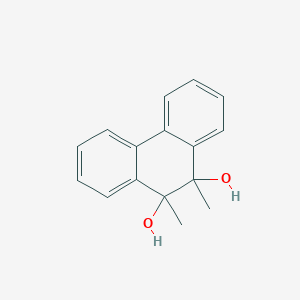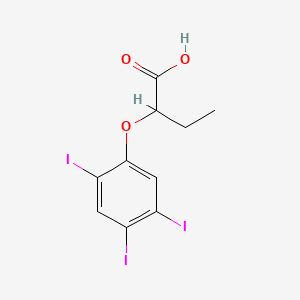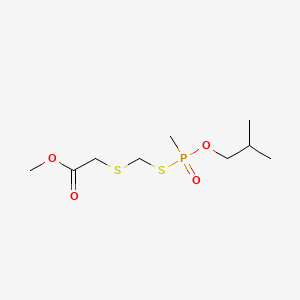
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate is a complex organophosphorus compound It is known for its unique chemical structure, which includes both ester and thioester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate typically involves multiple steps. One common method includes the reaction of acetic acid derivatives with thiol compounds under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester groups into thiols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted esters.
Scientific Research Applications
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are often related to the inhibition of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methylthophosphonic acid, O-isobutyl S-(2-diethylaminoethyl) ester
- 2-Methylpropyl2-[[methyl(2-methylpropoxy)phosphoryl]sulfanylmethylsulfanyl]acetate
Uniqueness
Compared to similar compounds, acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate stands out due to its unique combination of ester and thioester functional groups
Properties
CAS No. |
74789-29-0 |
|---|---|
Molecular Formula |
C9H19O4PS2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
methyl 2-[[methyl(2-methylpropoxy)phosphoryl]sulfanylmethylsulfanyl]acetate |
InChI |
InChI=1S/C9H19O4PS2/c1-8(2)5-13-14(4,11)16-7-15-6-9(10)12-3/h8H,5-7H2,1-4H3 |
InChI Key |
SVKYZMHIPXZSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(C)SCSCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-benzyl-N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13771232.png)
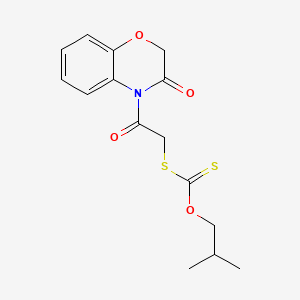
![1-Naphthalenesulfonic acid, 3-hydroxy-7-[(4-nitrobenzoyl)amino]-](/img/structure/B13771242.png)

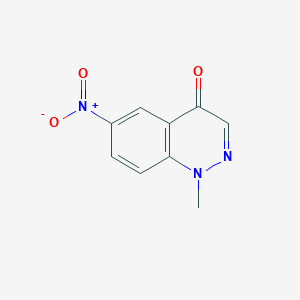
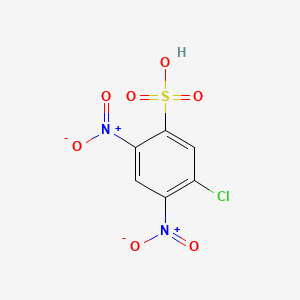


![2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771289.png)
![1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-](/img/structure/B13771294.png)
